Cas no 899214-14-3 (6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core with ethoxy, propyl, and 4-methoxybenzenesulfonyl substituents. Its design incorporates both electron-donating and electron-withdrawing groups, which may influence its reactivity and binding properties in pharmaceutical or materials science applications. The sulfonyl moiety enhances stability and potential bioactivity, while the ethoxy and methoxy groups contribute to solubility and metabolic resistance. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or other therapeutic agents. Its well-defined structure allows for precise modifications, making it a valuable intermediate in synthetic and pharmacological research.
6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one structure
899214-14-3 structure
Product Name:6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
CAS No:899214-14-3
MF:C21H23NO5S
MW:401.476024866104
CID:6603138
PubChem ID:18559241
Update Time:2025-06-26

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
    • 4(1H)-Quinolinone, 6-ethoxy-3-[(4-methoxyphenyl)sulfonyl]-1-propyl-
    • SMR000623839
    • HMS2935E10
    • AKOS001838704
    • 6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
    • CHEMBL1707987
    • F1603-0173
    • CCG-135631
    • 6-ethoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
    • 899214-14-3
    • MLS000924992
    • Inchi: 1S/C21H23NO5S/c1-4-12-22-14-20(28(24,25)17-9-6-15(26-3)7-10-17)21(23)18-13-16(27-5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3
    • InChI Key: BYBSQCANEJKZGS-UHFFFAOYSA-N
    • SMILES: N1(CCC)C2=C(C=C(OCC)C=C2)C(=O)C(S(C2=CC=C(OC)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 401.12969401g/mol
  • Monoisotopic Mass: 401.12969401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 81.3Ų

Experimental Properties

  • Density: 1.250±0.06 g/cm3(Predicted)
  • Boiling Point: 591.1±50.0 °C(Predicted)
  • pka: 1.27±0.70(Predicted)

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Additional information on 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Introduction to 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 899214-14-3)

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 899214-14-3, belongs to the quinoline scaffold, which is well-documented for its broad spectrum of pharmacological properties. The presence of functional groups such as 6-ethoxy, 3-(4-methoxybenzenesulfonyl), and 1-propyl in its molecular structure contributes to its distinct chemical and biological profile, making it a subject of intense research interest.

The quinoline core is a well-established motif in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 6-ethoxy substituent at the 6-position of the quinoline ring enhances its solubility and metabolic stability, which are critical factors for drug development. Additionally, the 4-methoxybenzenesulfonyl group at the 3-position introduces a sulfonamide moiety, which is known for its ability to enhance binding affinity to biological targets. The 1-propyl side chain further modulates the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic behavior.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological potential of this compound more efficiently. Studies have indicated that derivatives of quinoline with similar structural motifs exhibit promising activities against various disease targets. For instance, modifications in the quinoline scaffold have been associated with enhanced efficacy in inhibiting kinases and other enzymes involved in cancer progression. The specific arrangement of substituents in 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one suggests that it may possess similar inhibitory effects on key therapeutic targets.

One of the most intriguing aspects of this compound is its potential role in modulating pathways relevant to neurological disorders. Quinoline derivatives have been extensively studied for their neuroprotective properties, particularly in contexts such as Alzheimer's disease and Parkinson's disease. The presence of both ethoxy and methoxy groups in 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one may contribute to its ability to interact with neurotransmitter receptors and ion channels, thereby influencing neuronal function. Preliminary computational models suggest that this compound could exhibit selectivity for certain receptor subtypes without significant off-target effects.

The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfonamide group through sulfonylation reactions is particularly critical, as it directly impacts the compound's bioactivity. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and flow chemistry, have been employed to optimize these reactions, reducing waste and improving scalability.

In vitro studies have begun to elucidate the mechanistic basis of the biological activities attributed to this compound. Initial experiments suggest that it may exert its effects by inhibiting specific enzymes or by modulating protein-protein interactions relevant to disease pathways. For example, interactions with transcription factors or signaling proteins could lead to altered gene expression profiles that are beneficial in therapeutic contexts. Further research is needed to fully characterize these interactions and understand their implications for drug development.

The pharmacokinetic profile of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is another area of active investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining a drug's efficacy and safety. Computational modeling has been instrumental in predicting these parameters before experimental validation becomes necessary. Preliminary simulations indicate that this compound may exhibit favorable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.

As research progresses, interdisciplinary approaches combining synthetic chemistry with bioinformatics and machine learning are expected to accelerate the discovery and optimization of novel quinoline derivatives like 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one. These technologies enable rapid screening of large libraries of compounds and identification of lead candidates with optimized properties. The integration of experimental data with computational predictions will be essential for translating laboratory findings into clinical applications.

The potential applications of this compound extend beyond traditional therapeutic areas. Its structural features make it amenable to further derivatization, allowing researchers to fine-tune its properties for specific purposes such as diagnostic imaging or targeted drug delivery systems. Innovations in nanotechnology have opened new avenues for utilizing small molecules like this one in advanced therapeutic modalities.

In conclusion,6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 899214-14-3) represents a compelling example of how structural innovation can lead to novel pharmacological entities with significant therapeutic potential. Its unique combination of functional groups positions it as a valuable tool for investigating disease mechanisms and developing new treatments across multiple disciplines within medicine and biology.

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